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Compound of Interest

Compound Name: VTP50469

Cat. No.: B10824408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo

administration of VTP50469, a potent and selective small molecule inhibitor of the Menin-Mixed

Lineage Leukemia (MLL) interaction. VTP50469 has demonstrated significant preclinical

activity in models of MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias.[1][2] These

guidelines are intended to assist researchers in designing and executing robust in vivo studies

to evaluate the therapeutic potential of this compound.

Mechanism of Action
VTP50469 is an orally active inhibitor that disrupts the critical interaction between Menin and

the MLL1 fusion protein, which is a key driver of leukemogenesis in MLL-r leukemias.[3][4] This

disruption leads to the displacement of Menin from chromatin, changes in gene expression,

cellular differentiation, and ultimately, apoptosis of leukemia cells.[3][4][5] The inhibitor has a

high potency with a Ki of 104 pM.[3][4]

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of

VTP50469.
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Figure 1: Mechanism of action of VTP50469.

In Vitro Activity
VTP50469 has demonstrated potent and selective activity against MLL-rearranged leukemia

cell lines. A summary of its in vitro efficacy is presented below.
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Cell Line Cancer Type IC50 (nM) Reference

MOLM13 MLL-r AML 13 [4]

THP1 MLL-r AML 37 [4]

NOMO1 MLL-r AML 30 [4]

ML2 MLL-r AML 16 [4]

EOL1 MLL-r AML 20 [4]

Murine MLL-AF9 MLL-r AML 15 [4]

KOPN8 MLL-r ALL 15 [4]

HB11;19 MLL-r ALL 36 [4]

MV4;11 MLL-r ALL 10, 17 [4]

SEMK2 MLL-r ALL 27 [4]

RS4;11 MLL-r ALL 25 [4]

Ewing Sarcoma Cell

Lines
Ewing Sarcoma >3000

In Vivo Efficacy Studies
VTP50469 has shown significant anti-leukemic activity in various preclinical in vivo models,

including patient-derived xenografts (PDX).[3][5]

Animal Models
The most commonly used models for evaluating VTP50469 efficacy are immunodeficient mice,

such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, engrafted with human MLL-

rearranged leukemia cell lines or patient-derived xenografts.[3][6]

Formulation and Administration
VTP50469 is orally bioavailable and can be administered via oral gavage or formulated in

chow.[1][3] The choice of formulation and administration route may depend on the specific

experimental design and desired dosing regimen.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.medchemexpress.com/vtp50469.html
https://www.medchemexpress.com/vtp50469.html
https://www.medchemexpress.com/vtp50469.html
https://www.medchemexpress.com/vtp50469.html
https://www.medchemexpress.com/vtp50469.html
https://www.medchemexpress.com/vtp50469.html
https://www.medchemexpress.com/vtp50469.html
https://www.medchemexpress.com/vtp50469.html
https://www.medchemexpress.com/vtp50469.html
https://www.medchemexpress.com/vtp50469.html
https://www.medchemexpress.com/vtp50469.html
https://www.benchchem.com/product/b10824408?utm_src=pdf-body
https://www.selleckchem.com/products/vtp50469.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227117/
https://www.benchchem.com/product/b10824408?utm_src=pdf-body
https://www.selleckchem.com/products/vtp50469.html
https://www.glpbio.com/vtp50469.html
https://www.benchchem.com/product/b10824408?utm_src=pdf-body
https://synapse.patsnap.com/article/targeting-menin-mll1-interaction-with-vtp50469-a-potential-therapeutic-approach-for-mll-rearranged-and-npm1-mutant-leukemias
https://www.selleckchem.com/products/vtp50469.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation Protocols:

Oral Gavage Suspension:

Vehicle 1: 0.5% Natrosol + 1% Polysorbate-80. VTP50469 is suspended in the vehicle and

sonicated in a 37°C water bath until a uniform suspension is achieved. The formulation

can be stored at 4°C for up to one month.

Vehicle 2: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline. Dissolve VTP50469 in

DMSO first, then add PEG300, Tween-80, and Saline sequentially. Ensure the solution is

clear.[4]

Vehicle 3: 10% DMSO, 90% Corn Oil.[4]

Chow Formulation:

VTP50469 can be formulated in standard mouse chow at a concentration of 0.1%. This

method provides continuous drug exposure and can reduce the stress associated with

frequent oral gavage.[5][7] A daily dose of approximately 120-180 mg/kg/day is achieved

with this concentration.[5]

Dosing Regimens
The optimal dosing regimen for VTP50469 may vary depending on the leukemia model and the

therapeutic window being investigated.
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Animal
Model

Dosing
Route

Dosage
Dosing
Schedule

Efficacy Reference

MLL-r ALL

PDX
Oral Gavage

15, 30, 60,

90, 120

mg/kg

Twice daily

(BID) for 28

days

Significant

reduction of

leukemia

burden and

extended

survival.[3][6]

[3][6]

Ewing

Sarcoma

Xenografts

Oral Gavage
100-120

mg/kg

Twice daily

(BID) for 28

days

Limited

antitumor

activity,

slowed tumor

progression

but no

regression.

MLL-AF9

AML

Chow

Formulation

0.1% in chow

(~120-180

mg/kg/day)

Ad libitum for

40 days

Dramatic

reductions of

leukemia

burden.[5]

[5]

MLL-r ALL

PDX

Chow

Formulation

0.1% in chow

(~175

mg/kg/day)

Ad libitum for

28 days

Dramatic

reductions of

human

leukemia

cells in

peripheral

blood,

spleen, and

bone marrow.

[7]

[7]

Experimental Protocols
Preparation of VTP50469 for Oral Gavage
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This protocol describes the preparation of a VTP50469 suspension for oral administration to

mice.

Start

1. Weigh VTP50469 powder

2. Prepare vehicle
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Ready for Administration
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Figure 2: VTP50469 oral gavage preparation workflow.

Materials:

VTP50469 powder

Vehicle components (e.g., Natrosol, Polysorbate-80, sterile water)

Sterile conical tubes

Sonicator water bath

Calibrated balance

Procedure:

Calculate the required amount of VTP50469 and vehicle based on the desired concentration

and the number of animals to be dosed.

Prepare the vehicle solution (e.g., 0.5% Natrosol and 1% Polysorbate-80 in sterile water).

Accurately weigh the VTP50469 powder and add it to a sterile conical tube.

Add the prepared vehicle to the VTP50469 powder.

Vortex the mixture briefly to initially disperse the powder.

Place the tube in a sonicator water bath set to 37°C.

Sonicate until a visually uniform suspension is achieved.

Store the formulation at 4°C for up to one month. Before each use, ensure the suspension is

brought to room temperature and vortexed to ensure uniformity.

In Vivo Efficacy Study in a Leukemia PDX Model
This protocol outlines a general procedure for assessing the efficacy of VTP50469 in a patient-

derived xenograft model of MLL-rearranged leukemia.
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Start

1. Engraft NSG mice with
MLL-r leukemia PDX cells

2. Monitor leukemia engraftment
(e.g., peripheral blood sampling)

3. Randomize mice into
treatment groups

4. Initiate treatment with VTP50469
(oral gavage or chow)

5. Monitor animal health and
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Figure 3: Workflow for an in vivo efficacy study.
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Materials:

NSG mice (7-9 weeks old)[3]

MLL-rearranged leukemia PDX cells

VTP50469 formulation

Vehicle control

Flow cytometry reagents for monitoring human CD45+ cells

General animal handling and surgical equipment

Procedure:

Engraftment: Inject NSG mice intravenously with MLL-rearranged leukemia PDX cells.

Monitoring: Monitor leukemia engraftment by weekly peripheral blood sampling and flow

cytometry analysis for the percentage of human CD45+ cells.

Randomization: Once engraftment is established (e.g., >1% human CD45+ cells in

peripheral blood), randomize mice into treatment and control groups.

Treatment:

Oral Gavage: Administer VTP50469 or vehicle control at the desired dose and schedule

(e.g., 60 mg/kg, BID for 28 days).[3][6]

Chow Formulation: Provide mice with chow containing 0.1% VTP50469 or control chow ad

libitum for the duration of the study.[5][7]

Monitoring during Treatment: Monitor animal health (body weight, clinical signs) and

leukemia burden (peripheral blood sampling) throughout the study.

Endpoint: At the end of the treatment period or when mice reach a pre-defined humane

endpoint (e.g., significant weight loss, high leukemia burden), euthanize the animals.
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Tissue Collection: Collect peripheral blood, spleen, and bone marrow for analysis of

leukemia burden by flow cytometry and for pharmacodynamic studies (e.g., gene expression

analysis of MLL-fusion target genes).[5][7]

Pharmacodynamic Studies
To confirm the on-target activity of VTP50469 in vivo, it is recommended to perform

pharmacodynamic studies. These may include:

Gene Expression Analysis: Assess the expression of MLL-fusion target genes such as

HOXA9, MEIS1, and MEF2C in leukemia cells isolated from treated animals.[5] VTP50469
treatment is expected to downregulate the expression of these genes.

Chromatin Immunoprecipitation (ChIP): Evaluate the chromatin occupancy of Menin and

MLL-fusion proteins at target gene promoters. VTP50469 should displace Menin from these

sites.[5]

Flow Cytometry for Differentiation Markers: Analyze the expression of differentiation markers

(e.g., CD11b, CD13, CD86) on AML cells, as VTP50469 has been shown to induce

differentiation.[7]

By following these detailed application notes and protocols, researchers can effectively prepare

and utilize VTP50469 for in vivo studies, contributing to a comprehensive understanding of its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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